molecular formula C8H16ClNOS B13799304 1-Oxa-5-thia-8-aza-spiro[5.5]undecane hydrochloride

1-Oxa-5-thia-8-aza-spiro[5.5]undecane hydrochloride

Katalognummer: B13799304
Molekulargewicht: 209.74 g/mol
InChI-Schlüssel: KQPAKJQWDRFENB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Oxa-5-thia-8-aza-spiro[5.5]undecane hydrochloride is a spirocyclic compound with a unique structure that includes oxygen, sulfur, and nitrogen atoms within its ring system. This compound is of significant interest in various fields of chemistry and pharmacology due to its potential biological activities and structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxa-5-thia-8-aza-spiro[5.5]undecane hydrochloride typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . The reaction conditions often involve the use of catalysts such as Grubbs catalyst for olefin metathesis .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to achieve industrial-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

1-Oxa-5-thia-8-aza-spiro[5.5]undecane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrogen atom can be reduced to form secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen or sulfur atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary and tertiary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-Oxa-5-thia-8-aza-spiro[5.5]undecane hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.

    Medicine: Explored for its antituberculosis activity by targeting the MmpL3 protein of Mycobacterium tuberculosis.

Wirkmechanismus

The mechanism of action of 1-Oxa-5-thia-8-aza-spiro[5.5]undecane hydrochloride involves its interaction with specific molecular targets. For example, its antituberculosis activity is attributed to its inhibition of the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis. This inhibition disrupts the transport of essential lipids, leading to the death of the bacterial cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Oxa-9-aza-spiro[5.5]undecane hydrochloride: Similar spirocyclic structure but lacks the sulfur atom.

    1-Oxa-8-azaspiro[5.5]undecane: Another spirocyclic compound with a different arrangement of heteroatoms.

Uniqueness

1-Oxa-5-thia-8-aza-spiro[5.5]undecane hydrochloride is unique due to the presence of sulfur in its ring system, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Eigenschaften

Molekularformel

C8H16ClNOS

Molekulargewicht

209.74 g/mol

IUPAC-Name

1-oxa-5-thia-8-azaspiro[5.5]undecane;hydrochloride

InChI

InChI=1S/C8H15NOS.ClH/c1-3-8(7-9-4-1)10-5-2-6-11-8;/h9H,1-7H2;1H

InChI-Schlüssel

KQPAKJQWDRFENB-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CNC1)OCCCS2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.